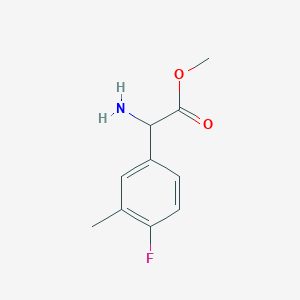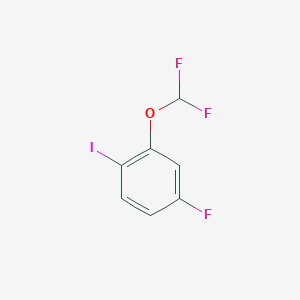
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoro-1-iodobenzene, reacts with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
化学反応の分析
Types of Reactions: 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives.
Cross-Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives or dehalogenated products.
Cross-Coupling: Formation of biaryl compounds or other coupled products.
科学的研究の応用
2-(Difluoromethoxy)-4-fluoro-1-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
類似化合物との比較
2-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but differs in the presence of an amino group instead of iodine.
2-(Difluoromethoxy)ethyl acrylate: Contains a difluoromethoxy group attached to an acrylate moiety, used in polymer chemistry.
Trifluoromethyl ethers: Similar in having fluorinated ether groups but differ in the number and position of fluorine atoms.
Uniqueness: 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is unique due to the combination of difluoromethoxy, fluoro, and iodo substituents on the benzene ring, which imparts distinct reactivity and properties compared to other fluorinated compounds .
特性
分子式 |
C7H4F3IO |
|---|---|
分子量 |
288.01 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |
InChIキー |
VNHCHDLDGBLSDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)OC(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


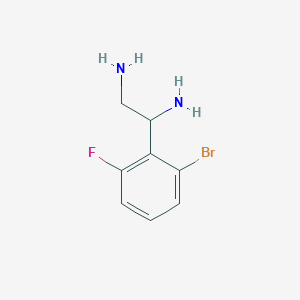


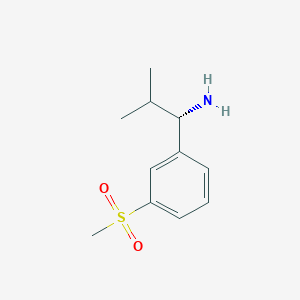
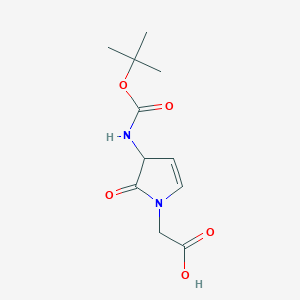
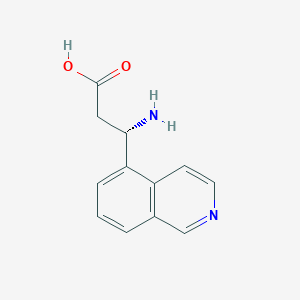
![Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate](/img/structure/B13054687.png)

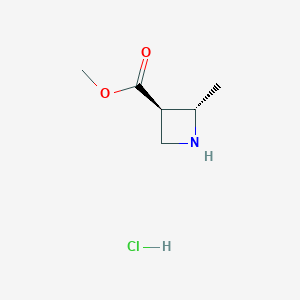
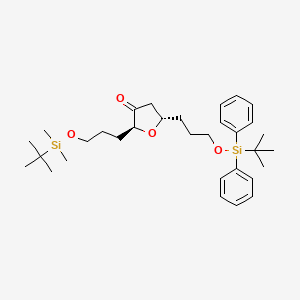
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13054720.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)
